molecular formula C10H12S3 B14688312 2-Benzyl-1,3,5-trithiane CAS No. 24614-76-4

2-Benzyl-1,3,5-trithiane

Cat. No.: B14688312
CAS No.: 24614-76-4
M. Wt: 228.4 g/mol
InChI Key: RHFDXSYIJCJAHR-UHFFFAOYSA-N
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Description

2-Benzyl-1,3,5-trithiane is an organosulfur compound with the molecular formula C₁₀H₁₂S₃. It is a derivative of 1,3,5-trithiane, which is the cyclic trimer of thioformaldehyde. This compound features a six-membered ring with alternating methylene bridges and thioether groups, and a benzyl group attached to one of the carbon atoms in the ring. It is known for its stability and utility in organic synthesis as a masked form of formaldehyde .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Benzyl-1,3,5-trithiane can be synthesized through the reaction of benzyl chloride with 1,3,5-trithiane in the presence of a base such as sodium hydride. The reaction typically occurs in an aprotic solvent like tetrahydrofuran (THF) under an inert atmosphere to prevent oxidation .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions to ensure high yield and purity, and employing continuous flow reactors to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

2-Benzyl-1,3,5-trithiane undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert it back to the corresponding thiol or thioether.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl position or the sulfur atoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and thioethers.

    Substitution: Benzyl-substituted derivatives and thioether-substituted products.

Scientific Research Applications

2-Benzyl-1,3,5-trithiane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Benzyl-1,3,5-trithiane involves its ability to act as a masked form of formaldehyde. Upon deprotonation, it can generate reactive intermediates that participate in various chemical reactions. The sulfur atoms in the ring can coordinate with metal ions, making it useful in catalysis and coordination chemistry .

Comparison with Similar Compounds

Similar Compounds

    1,3,5-Trithiane: The parent compound, which lacks the benzyl group.

    2,2,4,4,6,6-Hexamethyl-1,3,5-trithiane: A derivative with methyl groups instead of a benzyl group.

    Trithioacetone: Another trimer of thioformaldehyde with different substituents.

Uniqueness

2-Benzyl-1,3,5-trithiane is unique due to the presence of the benzyl group, which imparts different reactivity and properties compared to its parent compound and other derivatives. This makes it particularly useful in specific synthetic applications where the benzyl group can be further functionalized .

Properties

CAS No.

24614-76-4

Molecular Formula

C10H12S3

Molecular Weight

228.4 g/mol

IUPAC Name

2-benzyl-1,3,5-trithiane

InChI

InChI=1S/C10H12S3/c1-2-4-9(5-3-1)6-10-12-7-11-8-13-10/h1-5,10H,6-8H2

InChI Key

RHFDXSYIJCJAHR-UHFFFAOYSA-N

Canonical SMILES

C1SCSC(S1)CC2=CC=CC=C2

Origin of Product

United States

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